2-((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)-N,N-dimethylethanamine
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Overview
Description
2-((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)-N,N-dimethylethanamine is an organic compound that has piqued the interest of researchers due to its unique structure and wide range of potential applications in fields ranging from synthetic chemistry to pharmaceuticals. This compound features a hexahydropyrrolo[3,2-b]pyrrole core, which provides a distinct backbone for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)-N,N-dimethylethanamine typically involves multi-step synthetic routes, beginning with the preparation of the hexahydropyrrolo[3,2-b]pyrrole core. Common methods include:
Cyclization Reactions: Utilizing cyclization reactions of linear precursors to form the bicyclic structure.
Amine Functionalization: Subsequent functionalization with dimethylamine via reductive amination or nucleophilic substitution.
Industrial Production Methods
On an industrial scale, production methods leverage continuous flow chemistry and automated synthesis to achieve high yields and purity. Industrial processes also emphasize sustainability, using greener solvents and catalytic processes to minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where it might be converted to a more oxygenated form.
Reduction: Reduction reactions can modify its functional groups or reduce double bonds within its structure.
Substitution: Nucleophilic and electrophilic substitutions are common, where various functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, chromium trioxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent but often involve halides, acids, or bases under controlled pH and temperature.
Major Products
The products of these reactions are largely dependent on the specific reagents and conditions used but generally involve modifications to the amine or pyrrolo groupings, leading to derivatives with varied functionalities.
Scientific Research Applications
2-((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)-N,N-dimethylethanamine has several significant applications:
Chemistry
Used as an intermediate in the synthesis of complex organic molecules, particularly in creating stereoselective compounds for research and industrial purposes.
Biology
Plays a role in studying the interaction of polycyclic amines with biological systems, which can offer insights into neurotransmitter activity and receptor binding.
Medicine
Explored for its potential use in developing new pharmaceutical agents, particularly for its possible interactions with the central nervous system, owing to its structural resemblance to neurotransmitter analogs.
Industry
Used in the design and synthesis of novel materials, such as polymers and advanced composites, due to its stable yet reactive nature.
Mechanism of Action
The mechanism by which this compound exerts its effects is closely related to its structure, which allows it to interact with various molecular targets, including:
Molecular Targets and Pathways
Neurotransmitter Receptors: It may bind to receptors in the central nervous system, influencing signal transduction pathways.
Enzymatic Activity: Acts as an inhibitor or activator of specific enzymes, altering metabolic pathways.
Cellular Uptake: Its structural properties facilitate its uptake by cells, making it a useful tool in cell biology research.
Comparison with Similar Compounds
When compared to other compounds with similar structures, like N,N-dimethyl-2-(pyrrolidin-1-yl)ethanamine and 2-(pyrrolidin-1-yl)-N,N-dimethylethanamine, 2-((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)-N,N-dimethylethanamine stands out due to:
Uniqueness
Structural Specificity: Its unique bicyclic framework provides distinct steric and electronic properties.
Versatility in Reactions: More adaptable in various chemical reactions, leading to a broader range of derivatives.
Biological Activity: Shows different and potentially more potent interactions with biological targets.
List of Similar Compounds
N,N-dimethyl-2-(pyrrolidin-1-yl)ethanamine
2-(pyrrolidin-1-yl)-N,N-dimethylethanamine
2-(1-pyrrolidinyl)-N,N-dimethylpropanamine
Properties
IUPAC Name |
2-[(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-4-yl]-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12(2)7-8-13-6-4-9-10(13)3-5-11-9/h9-11H,3-8H2,1-2H3/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSMAGUFCPWTEC-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCC2C1CCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1CC[C@@H]2[C@@H]1CCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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